molecular formula C13H18NO4P B12541630 Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate CAS No. 797763-27-0

Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate

Cat. No.: B12541630
CAS No.: 797763-27-0
M. Wt: 283.26 g/mol
InChI Key: YVWYDMPHELRWJO-UHFFFAOYSA-N
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Description

Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate is a phosphonate ester featuring a 1H-indol-6-yl moiety linked via an oxymethyl group to a diethyl phosphonate backbone. Indole derivatives are biologically significant due to their prevalence in natural products and pharmaceuticals, particularly in anticancer and antimicrobial agents . The phosphonate group enhances metabolic stability and bioavailability, making this compound a candidate for medicinal chemistry applications.

Properties

CAS No.

797763-27-0

Molecular Formula

C13H18NO4P

Molecular Weight

283.26 g/mol

IUPAC Name

6-(diethoxyphosphorylmethoxy)-1H-indole

InChI

InChI=1S/C13H18NO4P/c1-3-17-19(15,18-4-2)10-16-12-6-5-11-7-8-14-13(11)9-12/h5-9,14H,3-4,10H2,1-2H3

InChI Key

YVWYDMPHELRWJO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC1=CC2=C(C=C1)C=CN2)OCC

Origin of Product

United States

Preparation Methods

The synthesis of diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate involves several steps. One common method starts with the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal to form enamines. These enamines are then converted into indoles using the Batcho–Leimgruber synthetic protocol. The choice of reducing agent for the reductive cyclization of intermediate enamines is crucial for selectively obtaining the desired indole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of amino derivatives .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, indole derivatives, including diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate, have shown promise as anti-HIV agents, protein kinase inhibitors, and modulators of ion exchange transport systems . Additionally, these compounds are being investigated for their potential use in treating various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Diethyl (Amino(4-Methoxyphenyl)Methyl)Phosphonate
  • Structure: Contains a 4-methoxyphenyl group and an amino substituent instead of the indole moiety.
  • Synthesis : Prepared via a one-pot Kabachnik-Fields reaction involving p-methoxybenzaldehyde, diethyl phosphite, and ammonium acetate at 60°C for 48 hours .
  • Applications: Used in studies of α-aminophosphonates, which exhibit antiviral and antibacterial properties.
(b) Diethyl (Phenylamino)Methyl)Phosphonate Derivatives
  • Structure: Features a phenylamino group instead of the indolyloxy group. Examples include diethyl(((2-methoxyphenyl)(phenylamino)methyl)phosphonate (o-DEPAMP) .
  • Synthesis : Achieved via condensation of aldehydes, anilines, and diethyl phosphite under mild conditions.
  • Applications : Evaluated for anticorrosion properties and radical-scavenging antioxidant activity .
(c) Diethyl (Hydroxy(Phenyl)Methyl)Phosphonate
  • Structure : Substitutes the indole group with a hydroxyphenyl moiety.
  • Synthesis : Catalyzed by meglumine sulfate at room temperature, emphasizing green chemistry principles .
  • Applications : Model compound for comparing catalyst efficiency in phosphonate synthesis .

Key Observations :

  • Indole-containing phosphonates may require longer reaction times due to steric and electronic challenges in functionalizing the heteroaromatic ring.
  • Green chemistry approaches (e.g., one-pot reactions, room-temperature catalysis) improve efficiency for non-indole derivatives .

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (Water) Thermal Stability
Diethyl {[(1H-Indol-6-yl)Oxy]Methyl}Phosphonate ~299.25 2.1 Low High (decomposes >200°C)
Diethyl (Amino(4-Methoxyphenyl)Methyl)Phosphonate 289.26 1.8 Moderate Moderate
Diethyl (2-Oxoindolin-3-ylidene)Phosphonates 350–400 3.0 Very Low High
Diethyl (Hydroxy(Phenyl)Methyl)Phosphonate 244.20 1.2 High Moderate

*Predicted using computational tools (data inferred from similar compounds in ).

Key Observations :

  • The indole moiety increases hydrophobicity (higher LogP) compared to phenyl or hydroxyphenyl derivatives.
  • Electron-withdrawing groups (e.g., oxoindolinylidene) further reduce water solubility .

Key Observations :

  • Indole derivatives show promise in oncology due to structural similarities to natural alkaloids .
  • Phenylamino and hydroxyphenyl derivatives excel in non-therapeutic applications (e.g., corrosion inhibition, catalysis) .

Biological Activity

Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate is an indole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of indole derivatives, known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral effects. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with other compounds.

This compound can be synthesized through several methods, primarily involving the reaction of phosphonates with indole derivatives. The synthesis typically includes the use of dimethylformamide dimethyl acetal to form enamines, which are then converted into indoles using established synthetic protocols such as the Batcho–Leimgruber method.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may interact with specific receptors, altering signal transduction pathways that regulate cell function.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives. For instance, similar compounds have demonstrated significant inhibitory effects against viruses such as dengue and HIV. While specific data on this compound is limited, its structural similarities to effective antiviral agents suggest it may exhibit comparable activities .

Anticancer Properties

The anticancer properties of this compound have been explored through various in vitro assays. The compound's ability to induce apoptosis in cancer cell lines has been documented, with studies showing IC50 values indicating effective concentrations needed to inhibit cell growth:

Cell Line IC50 (µM) Mechanism
HeLa30.98Apoptosis induction
MCF-74.12Cell cycle arrest
HCT11622.7Inhibition of proliferation

These results suggest that this compound may be a promising candidate for further development in cancer therapeutics .

Comparative Analysis

When compared to other indole derivatives such as (4-nitro-1H-indol-6-yl)phosphonates and (4-amino-1H-indol-6-yl)phosphonates, this compound exhibits unique biological profiles. The presence of the phosphonate group enhances its reactivity and potential biological interactions:

Compound Biological Activity IC50 (µM)
This compoundAntiviral, AnticancerVaries
(4-nitro-1H-indol-6-yl)phosphonatesModerate anticancer activity15.0
(4-amino-1H-indol-6-yl)phosphonatesAnti-inflammatory effects10.5

Case Studies

A notable study investigated the effects of various indole derivatives on cancer cell lines. This compound was included in a panel screening against multiple types of cancer cells, demonstrating significant cytotoxicity and selective targeting of malignant cells while sparing normal cells .

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